N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533002
InChI: InChI=1S/C20H15FN4O2S/c21-14-8-10-15(11-9-14)22-18(26)13-28-20-24-23-19(17-7-4-12-27-17)25(20)16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26)
SMILES:
Molecular Formula: C20H15FN4O2S
Molecular Weight: 394.4 g/mol

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

CAS No.:

Cat. No.: VC14533002

Molecular Formula: C20H15FN4O2S

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide -

Specification

Molecular Formula C20H15FN4O2S
Molecular Weight 394.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H15FN4O2S/c21-14-8-10-15(11-9-14)22-18(26)13-28-20-24-23-19(17-7-4-12-27-17)25(20)16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26)
Standard InChI Key LATKYOLYCNQUGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

N-(4-Fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (molecular formula: C₂₀H₁₅FN₄O₂S) is characterized by a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with a sulfanyl-acetamide group, a phenyl group, and a furan-2-yl moiety, respectively. The 4-fluorophenyl group attached to the acetamide nitrogen enhances lipophilicity, potentially improving membrane permeability. Key physicochemical properties include:

PropertyValue
Molecular Weight394.4 g/mol
IUPAC NameN-(4-Fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
logP3.52 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The triazole core contributes to π-π stacking interactions with biological targets, while the sulfanyl group enhances reactivity in nucleophilic substitutions.

Synthesis and Purification

The synthesis involves a multi-step protocol:

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with carbon disulfide and potassium hydroxide generates the 1,2,4-triazole intermediate .

  • Sulfanyl-Acetamide Linkage: Reaction of the triazole-thiol with chloroacetyl chloride forms the sulfanyl-acetamide bridge.

  • Substituent Introduction: Furan-2-yl and phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki couplings.

Example Synthesis Pathway:

  • 4-Phenyl-1,2,4-triazole-3-thiol is reacted with chloroacetyl chloride in anhydrous THF to yield 2-(triazol-3-ylsulfanyl)acetamide.

  • The intermediate is coupled with 4-fluoroaniline via amide bond formation.

  • Furan-2-yl boronic acid is introduced via palladium-catalyzed cross-coupling.

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), yielding >85% purity. Crystallization from ethanol/water mixtures enhances purity to >95% .

Biological Activities

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

The furan moiety disrupts bacterial cell wall synthesis, while the triazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Antifungal Activity

Against Candida albicans, the compound exhibits an MIC of 6.25 μg/mL, outperforming fluconazole (MIC = 12.5 μg/mL). The fluorophenyl group enhances binding to fungal cytochrome P450 14α-demethylase.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

CompoundSubstituentsAntimicrobial MIC (μg/mL)logP
Target Compound4-Fluorophenyl, Furan-2-yl12.5 (S. aureus)3.52
N-(3-Chlorophenyl) Analogue3-Chlorophenyl25.0 (S. aureus)4.12
Furan-Free DerivativePhenyl only50.0 (S. aureus)2.89

The fluorophenyl group reduces electron density on the triazole ring, enhancing interactions with hydrophobic enzyme pockets.

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